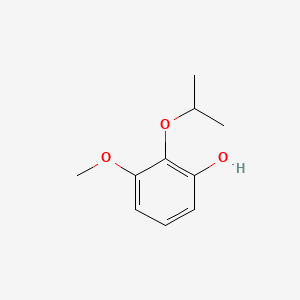
(Dab7)-leiurotoxin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Dab7)-leiurotoxin I”, also known as Lei-Dab7, is a potent and selective blocker of SK2 (KCa2.2) channels with a Kd of 3.8 nM . It shows low or no activity on KCa1, KCa3, Kv, and Kir2.1 channels .
Molecular Structure Analysis
The molecular formula of Lei-Dab7 is C141H236N46O39S6 . Its molecular weight is 3392.06 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Lei-Dab7 has a molecular weight of 3392.06 and a molecular formula of C141H236N46O39S6 . Information about its stability and solubility suggests that it should be stored under recommended conditions and used within 1 month to avoid repeated freeze and thaw cycles .科学的研究の応用
1. Role in Neuronal Function
(Dab7)-leiurotoxin I plays a significant role in understanding neuronal functions. It's a modified form of Leiurotoxin I, which selectively inhibits SK2 channels, pivotal in mediating the slow afterhyperpolarization in neurons. This specific inhibition aids in investigating the functional roles of these channels in mammalian tissues, contributing to our understanding of neuronal firing and signal integration (Shakkottai et al., 2001).
2. Binding Characteristics and Distribution in the Central Nervous System
Research has been conducted to analyze the binding characteristics of (Dab7)-leiurotoxin I in the rat central nervous system. This is crucial in understanding the molecular combinations of SK channels and their associated functional implications in different brain structures (Aidi-Knani et al., 2015).
3. Analgesic Effects
(Dab7)-leiurotoxin I has been investigated for its role in pain modulation. Studies have shown that it can influence analgesic effects induced by A2A adenosine receptor activation, suggesting its potential in pain management research (Regaya et al., 2004).
4. Impact on Memory Formation
Investigations into the role of (Dab7)-leiurotoxin I in memory formation have revealed its critical involvement during different phases of hippocampal memory formation, particularly in the context of fear memory. This can have implications for understanding and treating anxiety disorders (Murthy et al., 2015).
5. Structural Studies and Drug Development
Detailed structural studies of (Dab7)-leiurotoxin I and its analogs have provided insights into the toxin's mechanism of action and its potential for drug development. These studies are crucial for designing new therapeutic agents targeting specific ion channels (Martins et al., 1990; Calabrò et al., 2009; Zhu et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(1R,4S,7R,12R,15S,18S,21S,27S,30S,36S,39R,44R,47S,50S,53S,56S,59R,66S,69S,75S,80S,83S,86S)-7-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-36,66-bis(4-aminobutyl)-56-(2-aminoethyl)-47-(2-amino-2-oxoethyl)-80-(3-amino-3-oxopropyl)-44-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-75-[(2S)-butan-2-yl]-15,53-bis(3-carbamimidamidopropyl)-69-(carboxymethyl)-18,86-bis(hydroxymethyl)-21,27,30,50,83-pentakis(2-methylpropyl)-2,5,13,16,19,22,25,28,31,34,37,45,48,51,54,57,65,68,71,74,77,78,81,84,87-pentacosaoxo-9,10,41,42,61,62-hexathia-3,6,14,17,20,23,26,29,32,35,38,46,49,52,55,58,64,67,70,73,76,79,82,85,88-pentacosazatricyclo[37.24.14.1112,59]octaoctacontan-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H236N46O39S6/c1-16-74(14)111-138(225)159-58-107(194)163-94(54-109(197)198)129(216)164-79(31-21-24-41-143)120(207)180-97-61-227-228-62-98-133(220)167-83(35-37-103(147)190)121(208)175-91(50-72(10)11)126(213)179-96(60-189)131(218)185-99(63-229-231-65-101(183-122(209)84(168-134(97)221)36-38-108(195)196)136(223)186-110(73(12)13)139(226)170-80(32-22-25-42-144)118(205)171-86(112(149)199)52-77-55-154-67-160-77)132(219)166-82(34-27-45-156-141(152)153)119(206)178-95(59-188)130(217)174-88(47-69(4)5)115(202)158-57-106(193)162-89(48-70(6)7)124(211)173-87(46-68(2)3)114(201)157-56-105(192)161-78(30-20-23-40-142)116(203)182-102(137(224)187-111)66-232-230-64-100(184-127(214)92(172-113(200)75(15)146)51-76-28-18-17-19-29-76)135(222)177-93(53-104(148)191)128(215)176-90(49-71(8)9)125(212)165-81(33-26-44-155-140(150)151)117(204)169-85(39-43-145)123(210)181-98/h17-19,28-29,55,67-75,78-102,110-111,188-189H,16,20-27,30-54,56-66,142-146H2,1-15H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t74-,75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKAAPTOACABK-HOSVXTCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC2=O)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC4=CN=CN4)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCN)CCCNC(=N)N)CC(C)C)CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C)N)C(=O)N1)CCCCN)CC(C)C)CC(C)C)CC(C)C)CO)CCCNC(=N)N)CO)CC(C)C)CCC(=O)N)CCCCN)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H236N46O39S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3392.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


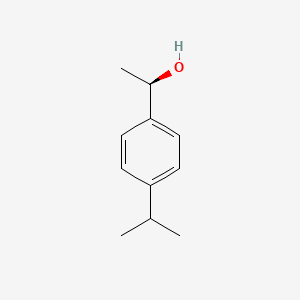
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
![Octahydrodipyrrolo[1,2-a:2',1'-c]pyrazin-5(6H)-one](/img/structure/B561523.png)

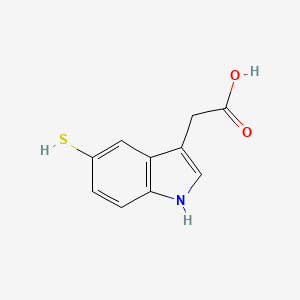
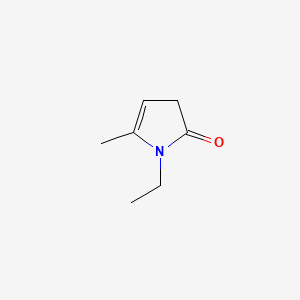
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
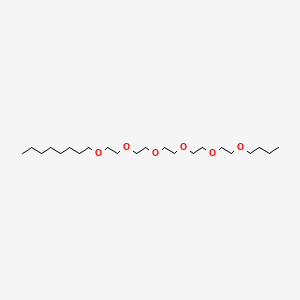

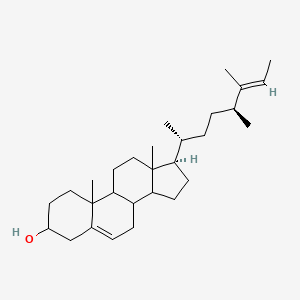
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
